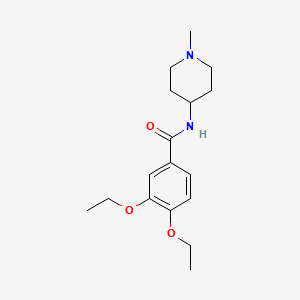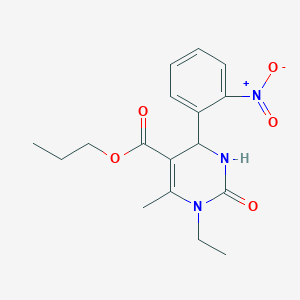
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential as a psychoactive drug. MPBD belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological effects on the central nervous system.
作用機序
The exact mechanism of action of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood. However, it is believed that this compound acts as a dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant effects on the central nervous system. Studies have shown that this compound can induce feelings of euphoria, increased energy, and enhanced cognitive function. However, the long-term effects of this compound on the brain and the body are still not fully understood.
実験室実験の利点と制限
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. However, due to the potential psychoactive effects of this compound, it is important to handle it with caution and to ensure that proper safety measures are in place.
将来の方向性
There are several future directions for research on 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide. One potential area of research is the development of new psychoactive drugs based on the structure of this compound. Another potential area of research is the investigation of the long-term effects of this compound on the brain and the body. Additionally, researchers may explore the potential therapeutic applications of this compound for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a psychoactive drug. While the exact mechanism of action of this compound is not fully understood, it has been found to exhibit significant effects on the central nervous system. Future research on this compound may lead to the development of new psychoactive drugs and the investigation of its potential therapeutic applications.
合成法
The synthesis of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1-methyl-4-piperidone. The final step involves the reaction of the resulting amide with sodium hydride to produce this compound.
科学的研究の応用
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide has been the subject of extensive scientific research due to its potential as a psychoactive drug. Researchers have investigated the effects of this compound on the central nervous system and its potential therapeutic applications.
特性
IUPAC Name |
3,4-diethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-21-15-7-6-13(12-16(15)22-5-2)17(20)18-14-8-10-19(3)11-9-14/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYJYPWMHRKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)

![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)
![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)


![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)